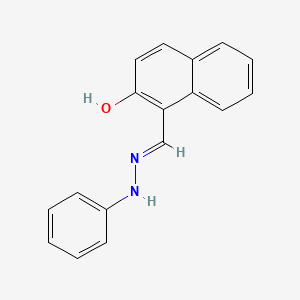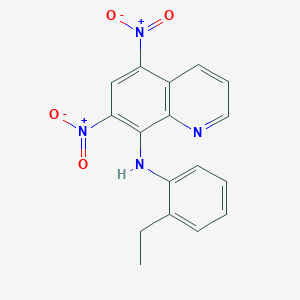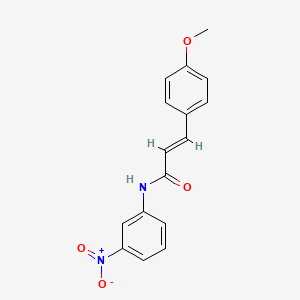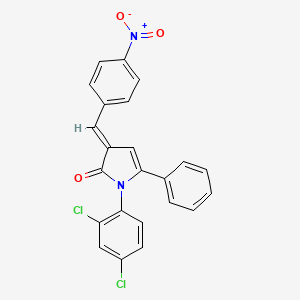![molecular formula C17H21NO2 B11696154 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl groups and a dimethylphenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(2-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(2-Bromophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-[(3,4-dimethylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO2/c1-11-5-6-13(7-12(11)2)18-10-14-15(19)8-17(3,4)9-16(14)20/h5-7,10,19H,8-9H2,1-4H3 |
InChI-Schlüssel |
NVXWJFWIHXOEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696075.png)
![3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11696077.png)
![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11696087.png)

![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)
![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11696100.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)

![2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)
![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)

